Cas no 93635-76-8 (ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate)

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate structure
93635-76-8 structure
Produktname:ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate
CAS-Nr.:93635-76-8
MF:C11H20O6
MW:248.272904396057
MDL:MFCD11112138
CID:801452
PubChem ID:52987879

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate
    • 3-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2,3-dihydroxy-2-methyl-propionic acid ethyl ester
    • D-Arabinonic acid, 2-C-methyl-4,5-O-(1-methylethylidene)-,ethyl ester
    • D-ARABINONIC ACID,2-C-METHYL-4,5-O-(1-METHYLETHYLIDENE)ETHYL ESTER
    • ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate
    • (2S,3R)-3-[(4R)-2,2-dimethyl-[1,3]dioxolan-4-yl]-2,3-dihydroxy-2-methyl-propionic acid ethyl ester
    • (2S,3R,4R)-4,5-O-isopropylidene-2,3,4,5-tetrahydroxy-2-methyl-pent
    • 2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic acid ethyl ester
    • D-Arabinonic acid,2-C-methyl-4,5-O-(1-methylethylidene)-,ethyl
    • ethyl 4,5-O-isopropylidene-2-C-methyl-D-arabinonate
    • X8443
    • 4,5-O-ISOPROPYLIDENE-2-C-METHYL-D-ARABINONATE
    • D-ARABINONIC ACID,2-C-METHYL-4,5-O-(1-METHYLETHYLIDENE)-,ETHYL ESTER
    • D-Arabinonic acid, 2-C-methyl-4,5-O-(1-methylethylidene)-, ethyl ester
    • (2S,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2,3-dihydroxypropanoic acid ethyl ester
    • 2-C-Methyl-4,5-O-(1-methylethylidene)-
    • Ethyl 2-C-methyl-4,5-O-(1-methylethylidene)-D-arabinonate (ACI)
    • D
    • SCHEMBL768088
    • AS-19467
    • (2S,3R)-3-[(4R)-2,2-Dimethyl-[1,3]-dioxolan-4-yl]-2,3-dihydroxy-2-methyl-propionic acid ethyl ester
    • ethyl (2S,3R)-3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate
    • MFCD11112138
    • (2s, 3r)-3-[(4r)-2,2-dimethyl-[1,3]dioxolan-4-yl]-2,3-dihydroxy-2-methyl-propionic acid ethyl ester
    • C11H20O6
    • 93635-76-8
    • AKOS022172906
    • CS-M2472
    • DTXSID50680992
    • AC-28966
    • BHCHXRCKXIVVCN-XLDPMVHQSA-N
    • D-ARABINONIC ACID,2-C-METHYL-4,5-O-(1-METHYLETHYLIDENE)-,ETHYL ESTER;(2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate
    • MDL: MFCD11112138
    • Inchi: 1S/C11H20O6/c1-5-15-9(13)11(4,14)8(12)7-6-16-10(2,3)17-7/h7-8,12,14H,5-6H2,1-4H3/t7-,8-,11+/m1/s1
    • InChI-Schlüssel: BHCHXRCKXIVVCN-XLDPMVHQSA-N
    • Lächelt: [C@H]([C@H]1COC(C)(C)O1)(O)[C@@](O)(C)C(=O)OCC

Berechnete Eigenschaften

  • Genaue Masse: 248.12600
  • Monoisotopenmasse: 248.126
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 17
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 290
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 3
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topologische Polaroberfläche: 85.2

Experimentelle Eigenschaften

  • Dichte: 1.185±0.06 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 75.0-75.5 ºC
  • Siedepunkt: 361.5°C at 760 mmHg
  • Flammpunkt: 133.189°C
  • Brechungsindex: 1.475
  • Löslichkeit: Leicht löslich (32 g/l) (25°C),
  • PSA: 85.22000
  • LogP: -0.18710

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Sicherheitsinformationen

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Zolldaten

  • HS-CODE:2932999099
  • Zolldaten:

    China Zollkodex:

    2932999099

    Übersicht:

    2932999099. Andere heterocyclische Verbindungen, die nur Sauerstoffheteratome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung für

    Zusammenfassung:

    2932999099. andere heterocyclische Verbindungen nur mit Sauerstoffheteratom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
M320025-0.25g
2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester
93635-76-8
0.25g
$ 75.00 2022-06-02
TRC
M320025-25g
2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester
93635-76-8
25g
$ 400.00 2022-06-02
TRC
M320025-250mg
2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester
93635-76-8
250mg
$87.00 2023-05-17
abcr
AB436254-100g
(2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate; .
93635-76-8
100g
€230.00 2025-02-19
eNovation Chemicals LLC
Y1101343-1kg
(2S,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2,3-dihydroxypropanoic acid ethyl ester
93635-76-8 97%
1kg
$380 2024-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SM694-20g
ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate
93635-76-8 98%
20g
109.0CNY 2021-08-04
TRC
M320025-5g
2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester
93635-76-8
5g
$ 205.00 2022-06-02
TRC
M320025-1g
2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester
93635-76-8
1g
$ 145.00 2022-06-02
TRC
M320025-100g
2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester
93635-76-8
100g
$867.00 2023-05-17
Alichem
A159001910-1000g
(2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate
93635-76-8 98%
1000g
$374.40 2023-08-31

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Benzyltriethylammonium chloride ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ;  3 h, rt; rt → 0 °C
1.2 5 min, < 5 °C; 30 min, 0 °C
1.3 Reagents: Sodium bisulfite Solvents: Water
Referenz
An efficient and practical method for olefin dihydroxylation
Luo, Zhi-bin; Zhao, Chen; Xie, Jimin; Lu, Hong-fei, Synthesis, 2016, 48(21), 3696-3700

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ;  5 h, 0 - 5 °C
Referenz
Bi- and monocyclic nucleoside analogs for treatment of hepatitis e
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Catalysts: 1H-Imidazolium, 1,3-didodecyl-2-methyl-, chloride (1:1) Solvents: Acetone ;  10 min, rt; rt → 0 °C
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ;  2 h, 0 - 5 °C
1.3 Reagents: Sodium bisulfite Solvents: Water
Referenz
Dihydroxylation of Olefins with Potassium Permanganate Catalyzed by Imidazolium Salt
Khan, Imran; Luo, Zhi-Bin ; Valeru, Anil; Xu, Yin; Liu, Bin; et al, Synthesis, 2018, 50(9), 1815-1819

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ;  5 h, 0 - 5 °C
1.2 Reagents: Sodium sulfite Solvents: Water
Referenz
Preparation of substituted nucleosides, nucleotides and analogs thereof as antitumor and HCV antiviral agents
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
Branched-chain sugars, part VII. Synthesis of saccharinic acid derivatives
Lopez Aparicio, Fidel J.; Izquierdo Cubero, Isidoro; Portal Olea, Maria D., Carbohydrate Research, 1984, 129, 99-109

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ;  0 - 5 °C; 2 h, 0 - 5 °C
1.2 Reagents: Sodium sulfite Solvents: Water ;  2 h, 0 - 5 °C
Referenz
Preparation of substituted nucleosides, nucleotides and analogs thereof as antiviral agents
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Ethylene glycol ,  Sodium bicarbonate ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ,  Water ;  2 h, -10 °C; 1 h, -10 °C
1.2 Reagents: Sodium bisulfite Solvents: Water
Referenz
Preparation of 2'-disubstituted nucleoside and nucleotide triphosphate derivatives and their use as anti-HCV and antiviral agents
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ;  2 h, 0 - 5 °C
1.2 Reagents: Sodium sulfite Solvents: Water ;  2 h
Referenz
prepn of substituted nucleosides, nucleotides and analogs thereof as antiviral agents
, United States, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
Referenz
2'-cyano substituted nucleoside derivatives and methods of use thereof for the treatment of viral diseases
, United States, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Ethylene glycol ,  Sodium bicarbonate ,  Sodium permanganate Solvents: Ethyl acetate ;  -10 - -5 °C; -5 °C → 0 °C; 0 - 10 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Process for preparation of 3,5-dibenzoyl-2-deoxy-2-fluoro-2-methyl-D-ribose-γ-lactone
, China, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
Referenz
Improved synthesis method of sofosbuvir drug for treatment of hepatitis C by using sodium permanganate oxidizer, tin tetrachloride catalyst and pentafluorophenol
, China, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Ethylene glycol ,  Sodium bicarbonate ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ,  Water ;  2 h, -10 °C; 1 h, -10 °C
1.2 Reagents: Sodium bisulfite Solvents: Water
Referenz
Preparation of 2'-cyano nucleoside and nucleotide triphosphate derivatives and their use as anti-HCV and antiviral agents
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Ethylene glycol ,  Sodium bicarbonate ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ,  Water ;  2 h, -10 °C; 1 h, -10 °C
1.2 Reagents: Sodium bisulfite Solvents: Water
Referenz
Preparation of 2'-substituted nucleoside derivatives and methods of use thereof for the treatment of viral diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
Referenz
Preparation of alkyl-substituted 2-deoxy-2-fluoro-D-ribofuranosyl pyrimidine and purine nucleoside analogs via condensation of the lactone to nucleosides as potential antiviral agents
, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine Solvents: Water ;  rt → 80 °C; 15 - 18 h, 70 - 80 °C
1.2 Solvents: Dichloromethane ;  0 - 5 °C; 0.5 h, 0 - 5 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  5 °C → 25 °C; 1 - 3 h, 20 - 25 °C
1.4 Reagents: Potassium ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  rt; 24 h, rt
1.5 Reagents: Water ,  Sodium sulfite
Referenz
Method for preparing ethyl 2-C-methyl-4,5-O-(1-methylethylidene)-D-arabinate
, China, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Acetone ,  Ethylene glycol ;  -20 - -15 °C
1.2 Reagents: Sodium permanganate Solvents: Water ;  1.5 h, -20 - -15 °C
1.3 Reagents: Sodium bisulfite Solvents: Water ;  1 h, 0 - 5 °C
Referenz
Preparation method of intermediate of sofosbuvir
, China, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Ethylene glycol ,  Sodium bicarbonate ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ,  Water ;  1 h, -15 - -10 °C; 1 h, -15 - -10 °C
1.2 Reagents: Sodium bisulfite Solvents: Water ;  < 4 °C
Referenz
Preparation of 2'-cyano substituted nucleoside derivatives and methods of use thereof for the treatment of viral diseases
, Canada, , ,

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Raw materials

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:93635-76-8)ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate
A855203
Reinheit:99%
Menge:500g
Preis ($):368.0